molecular formula C22H22N4O4 B360187 3-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one CAS No. 757199-20-5

3-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one

Cat. No.: B360187
CAS No.: 757199-20-5
M. Wt: 406.4g/mol
InChI Key: IRTKIYUNXYEDTQ-UHFFFAOYSA-N
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Description

3-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine moiety linked to a benzodioxole group, adding to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the piperazine and benzodioxole groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone core or the piperazine moiety.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, each with distinct chemical and biological properties, depending on the nature of the substituents introduced.

Scientific Research Applications

3-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one has a wide range of applications in scientific research:

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acetate
  • 2(3H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3R-trans)

Uniqueness

What sets 3-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one apart from similar compounds is its unique combination of a quinazolinone core with a piperazine and benzodioxole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

757199-20-5

Molecular Formula

C22H22N4O4

Molecular Weight

406.4g/mol

IUPAC Name

3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one

InChI

InChI=1S/C22H22N4O4/c27-21(13-26-14-23-18-4-2-1-3-17(18)22(26)28)25-9-7-24(8-10-25)12-16-5-6-19-20(11-16)30-15-29-19/h1-6,11,14H,7-10,12-13,15H2

InChI Key

IRTKIYUNXYEDTQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CN4C=NC5=CC=CC=C5C4=O

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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